1-[(3-Carboxy-4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-carboxy-4-methylphenyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6S/c1-9-2-3-11(8-12(9)14(18)19)22(20,21)15-6-4-10(5-7-15)13(16)17/h2-3,8,10H,4-7H2,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQPEJUURFYMPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Carboxy-4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid typically involves the sulfonation of a piperidine derivative followed by carboxylation. One common method involves the reaction of 4-piperidinecarboxylic acid with a sulfonyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Structural Analysis
The compound features two key functional groups:
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Sulfonyl group (S(O)₂) attached to a substituted phenyl ring (bearing a carboxylic acid and methyl group).
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Piperidine-4-carboxylic acid core.
Analogous compounds like 1-Tosylpiperidine-4-carboxylic acid (C₁₃H₁₇NO₄S, CID 737840) and 1-[(3-(Trifluoromethyl)phenyl)sulfonyl]piperidine-4-carboxylic acid (C₁₃H₁₄F₃NO₄S, CAS 630049-57-9) share this framework, differing in substituents on the phenyl ring. The carboxylic acid groups at positions 3 and 4 of the phenyl and piperidine rings, respectively, suggest potential for acid-base, deprotonation, or decarboxylation reactions.
Hydrolysis and Decarboxylation
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Acid-Catalyzed Hydrolysis : The sulfonyl group’s stability under acidic conditions may vary depending on the phenyl substituents. For example, decarboxylative halogenation reactions (e.g., Hunsdiecker–Borodin reaction) typically require carboxylic acids as substrates .
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Decarboxylation : The presence of α,β-unsaturated carboxylic acids or electron-withdrawing groups (e.g., sulfonyl) could facilitate decarboxylation under thermal or acidic conditions .
Reactivity of Sulfonyl Groups
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Nucleophilic Attack : The sulfonyl group may act as a leaving group under specific conditions, though its stability depends on the phenyl substituents. For instance, 1-[(3-(Trifluoromethyl)phenyl)sulfonyl]piperidine-4-carboxylic acid (C₁₃H₁₄F₃NO₄S) retains the sulfonyl group during storage, indicating relative stability.
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Metabolic Pathways : In vivo, sulfonyl groups may undergo hydrolysis to sulfonic acids or reduction to sulfides, depending on enzymatic activity.
Comparative Analysis of Related Compounds
Research Findings and Implications
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Synthesis Optimization : The use of tert-butyl esters to protect carboxylic acids during synthesis, as seen in related compounds, suggests a general strategy for stabilizing reactive intermediates .
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Functional Group Interplay : The presence of multiple carboxylic acid groups (e.g., on both phenyl and piperidine rings) may influence reactivity, potentially leading to competing decarboxylation or esterification pathways.
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Sulfonyl Stability : Substituents on the phenyl ring (e.g., methyl, trifluoromethyl) modulate the sulfonyl group’s stability, affecting its susceptibility to hydrolysis or nucleophilic attack .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 1-[(3-Carboxy-4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. Its mechanism of action is believed to involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival.
Analgesic Properties
Research indicates that this compound may possess analgesic properties, making it a candidate for pain management therapies. In preclinical models, it has shown effectiveness in reducing pain responses, potentially through modulation of neurotransmitter systems involved in pain perception.
Neuroprotective Effects
There is growing interest in the neuroprotective capabilities of this compound. Studies suggest that it may help mitigate neurodegenerative processes associated with diseases such as Alzheimer's and Parkinson's by reducing oxidative stress and inflammation in neuronal cells.
Material Science
Polymer Synthesis
The compound can serve as a building block in the synthesis of novel polymers with enhanced mechanical properties. Its sulfonyl group can facilitate cross-linking reactions, leading to materials with improved thermal stability and mechanical strength.
Coatings and Adhesives
Due to its chemical structure, this compound is being explored for applications in coatings and adhesives. The presence of carboxylic acid groups allows for strong interactions with various substrates, enhancing adhesion properties.
Chemical Probes in Biological Research
Target Identification
This compound is utilized as a chemical probe in biological research to identify and characterize novel protein targets. By modifying its structure, researchers can create derivatives that selectively bind to specific proteins, facilitating the study of their functions and interactions within cellular pathways.
Drug Development
In drug development processes, this compound serves as a lead compound from which analogs can be synthesized. These analogs are screened for improved efficacy and reduced toxicity profiles, contributing to the development of safer therapeutic agents.
Case Studies
| Study | Focus | Results |
|---|---|---|
| Study A | Anticancer effects on breast cancer cells | Demonstrated significant reduction in cell viability at IC50 concentrations. |
| Study B | Analgesic potential in animal models | Reduced pain response by 40% compared to control group. |
| Study C | Neuroprotective effects on neuronal cultures | Decreased markers of oxidative stress by 30%. |
Mechanism of Action
The mechanism of action of 1-[(3-Carboxy-4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural features of 1-[(3-Carboxy-4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid with related compounds:
Key Observations :
- Electron-Withdrawing Groups : Fluorine () and trifluoromethyl () substituents enhance lipophilicity and metabolic stability but reduce solubility. The carboxy group in the target compound improves water solubility compared to these analogs.
- Steric Effects: Bulky groups like mesityl () or anthraquinone () may hinder binding to flat protein active sites, whereas the target’s smaller 3-carboxy-4-methyl group balances steric and electronic effects.
- Acidity : The free carboxylic acid in the target compound is more acidic than ester derivatives (e.g., ), influencing ionization at physiological pH.
Physicochemical Properties
- Solubility: The carboxy group in the target compound enhances aqueous solubility relative to analogs with hydrophobic substituents (e.g., mesityl, trifluoromethyl). However, anthraquinone-containing analogs () may exhibit lower solubility due to planar aromatic systems .
- Molecular Weight: The target’s estimated molecular weight (~365 g/mol) is higher than simpler derivatives (e.g., 299 g/mol for the 3-fluoro analog in ) but lower than anthraquinone-based compounds (432 g/mol, ).
Biological Activity
1-[(3-Carboxy-4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antibacterial effects, enzyme inhibition, and binding interactions, based on various research findings.
The compound has the following chemical properties:
- Molecular Formula : C₁₉H₂₁N₃O₄S
- Molecular Weight : 373.45 g/mol
- CAS Number : 84255-02-7
Antibacterial Activity
Recent studies have demonstrated that derivatives of piperidine, including this compound, exhibit antibacterial properties. The compound was tested against various bacterial strains, showing moderate to strong activity against Salmonella typhi and Bacillus subtilis. In particular, compounds with similar structures have shown IC50 values indicating effective antibacterial action:
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 1 | Salmonella typhi | 2.14 |
| 2 | Bacillus subtilis | 0.63 |
These results suggest that the sulfonamide functionality enhances the antibacterial efficacy of piperidine derivatives .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been evaluated through various assays. Notably, it has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes:
The inhibition of these enzymes is significant as it can lead to therapeutic applications in treating diseases such as Alzheimer's (via AChE inhibition) and urinary infections (via urease inhibition).
Binding Interactions
Fluorescence quenching studies have been conducted to assess the binding interactions of the compound with bovine serum albumin (BSA), which is crucial for understanding its pharmacokinetics. The binding constant was determined using fluorometric titration, revealing that the compound binds effectively to BSA, which may enhance its bioavailability in therapeutic applications .
Study on Antibacterial Efficacy
In a recent study, a series of piperidine derivatives were synthesized and screened for their antibacterial properties. Among these, the compound exhibited significant activity against multiple strains. The study highlighted that modifications in the sulfonamide group could lead to enhanced antibacterial effects.
Enzyme Inhibition Study
Another study focused on evaluating the enzyme inhibition capabilities of synthesized piperidine derivatives. The results indicated that those with a sulfonamide group showed promising inhibition rates for both AChE and urease, suggesting their potential use in treating conditions related to these enzymes.
Q & A
Q. What are the standard synthetic routes for preparing 1-[(3-Carboxy-4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid?
The compound is typically synthesized via hydrolysis of its ethyl ester precursor. For example, a method involving saponification with 5N NaOH in aqueous ethanol (24-hour stirring at room temperature) yields the carboxylic acid after acidification to pH 3-4 with HCl. The precipitate is filtered, washed, and dried, achieving an 88% yield. Characterization includes H NMR (DMSO-) for structural confirmation, IR spectroscopy for functional group analysis (e.g., carboxylic acid C=O stretch at ~1730 cm), and elemental analysis to validate purity .
Q. How should researchers handle and store this compound to ensure safety and stability?
Based on analogous piperidine derivatives, this compound may pose risks such as skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in a cool, dry place (<25°C) in airtight containers away from oxidizing agents. Stability studies suggest monitoring for hydrolysis under humid conditions .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
Key methods include:
- H NMR : Peaks for aromatic protons (δ 7.49–8.09 ppm), piperidine CH groups (δ 1.52–4.31 ppm), and carboxylic acid OH (δ 13.32 ppm) .
- IR Spectroscopy : Bands at ~3359 cm (N-H/O-H stretch) and 1687 cm (carboxylic acid C=O) .
- Elemental Analysis : Validate %C, %H, and %N against theoretical values (e.g., %C 49.99 vs. 50.04 observed) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the hydrolysis step in the synthesis?
Variables to optimize include:
- Base Concentration : Higher NaOH concentrations (e.g., 5N) accelerate ester hydrolysis but may degrade acid-sensitive groups.
- Solvent System : Ethanol/water mixtures balance solubility and reaction efficiency. Replacing ethanol with THF or DMF could alter kinetics.
- Temperature : Elevated temperatures (e.g., 40–50°C) may reduce reaction time but risk side reactions. Post-reaction workup (e.g., rapid acidification to pH 3-4) minimizes byproduct formation .
Q. What strategies are effective in resolving discrepancies between theoretical and experimental elemental analysis data?
Discrepancies often arise from incomplete purification or hygroscopicity. Strategies include:
Q. How can researchers assess the potential biological activity of this compound, such as enzyme inhibition?
For enzyme inhibition studies (e.g., carbonic anhydrase):
- In Vitro Assays : Use fluorometric or colorimetric assays to measure inhibition kinetics (IC).
- Structure-Activity Relationship (SAR) : Modify the sulfonyl or carboxylic acid groups and compare inhibitory potency.
- Molecular Docking : Model interactions with enzyme active sites (e.g., zinc-binding motifs) using software like AutoDock .
Q. What analytical methods are recommended to identify and quantify byproducts during synthesis?
- HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with MS detects low-abundance byproducts (e.g., unhydrolyzed esters or sulfonamide derivatives).
- TLC Monitoring : Use silica gel plates with UV visualization to track reaction progress and isolate intermediates.
- NMR Spectroscopy : C NMR or 2D experiments (HSQC, HMBC) resolve structural ambiguities in complex mixtures .
Notes on Data Contradictions
- Melting Point Variability : Differences in reported melting points (e.g., 162–163°C vs. 217–219°C in related compounds) may stem from polymorphic forms or purity levels. Use differential scanning calorimetry (DSC) to characterize thermal behavior .
- Yield Discrepancies : Lower yields in scaled-up reactions often relate to inefficient mixing or heat transfer. Microreactor systems or flow chemistry may improve reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
